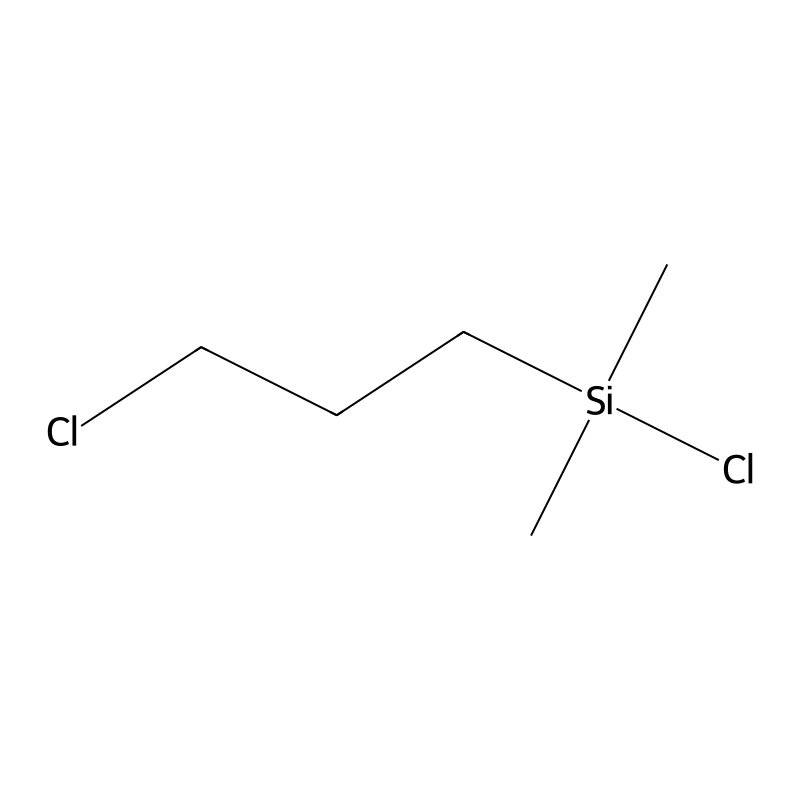

Chloro(3-chloropropyl)dimethylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Starting Material for Radiolabeled Tracers:

Chloro(3-chloropropyl)dimethylsilane serves as a crucial starting material for synthesizing misonidazole-based 18F-radiolabeled organosilicon compounds. These compounds are vital in positron emission tomography (PET), a medical imaging technique used for diagnosing and monitoring various diseases, including cancer, heart disease, and neurological disorders. The radiolabeled tracers specifically target and bind to specific tissues or processes in the body, allowing for their visualization and assessment. Source: Sigma-Aldrich:

Intermediate in Block Copolymer Synthesis:

Chloro(3-chloropropyl)dimethylsilane acts as an intermediate in the synthesis of block copolymers. Block copolymers are a special class of polymers consisting of two or more chemically distinct blocks linked together. They possess unique properties arising from the combination of individual block characteristics, making them valuable in various research applications, including:

- Drug delivery: Designing and developing drug delivery systems for targeted and controlled drug release. )

- Nanoparticle fabrication: Creating nanoparticles with specific functionalities for various applications, including biocatalysis, imaging, and sensing.

- Material science: Developing advanced materials with tailored properties for applications in electronics, coatings, and membranes.

Chloro(3-chloropropyl)dimethylsilane is an organosilicon compound with the chemical formula CHClSi. It is characterized by a dimethylsilane moiety and a 3-chloropropyl group, making it a versatile reagent in organic synthesis and materials science. This compound typically appears as a colorless to light yellow liquid and has a boiling point of approximately 179 °C and a flash point of 61 °C . Its structure allows for various chemical interactions, making it useful in functionalizing surfaces and in polymer chemistry.

- Nucleophilic Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, leading to the formation of new compounds.

- Cyclization Reactions: It can participate in cyclization when reacted with suitable reagents, forming cyclic silanes or other complex structures .

- Grafting Reactions: This compound is often used to graft organic functional groups onto silica surfaces, enhancing the properties of the resulting materials .

Chloro(3-chloropropyl)dimethylsilane can be synthesized through several methods:

- Direct Chlorination: Chlorination of dimethylsilane with 3-chloropropanol under acidic conditions can yield chloro(3-chloropropyl)dimethylsilane.

- Substitution Reactions: Starting from 3-bromopropyl or other halogenated silanes, nucleophilic substitution can be employed to introduce the desired chloropropyl group.

- Grafting Techniques: As mentioned earlier, grafting reactions on silica surfaces can also serve as a method for synthesizing this compound in situ .

Chloro(3-chloropropyl)dimethylsilane has several applications:

- Surface Functionalization: It is widely used to modify silica surfaces for improved adhesion and compatibility with organic materials.

- Silane Coupling Agents: This compound acts as a coupling agent in composite materials, enhancing the bonding between inorganic and organic phases.

- Polymer Chemistry: It serves as a precursor for synthesizing siloxane-based polymers and copolymers, which have applications in coatings and sealants.

Interaction studies involving chloro(3-chloropropyl)dimethylsilane focus on its reactivity with various substrates. For instance, its ability to react with hydroxyl groups on surfaces makes it valuable for creating hybrid organic-inorganic materials. Additionally, studies on its interaction with biological molecules could provide insights into its potential uses in biomedical applications.

Chloro(3-chloropropyl)dimethylsilane shares similarities with other organosilicon compounds. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Chloro(dimethyl)silane | CHClSi | Simple structure; used as a silane coupling agent |

| (3-Chloropropyl)methyldimethoxysilane | CHClOSi | Contains methoxy groups; used in surface modification |

| (Bromomethyl)dimethylsilane | CHBrSi | Similar reactivity; used for similar applications |

Uniqueness: Chloro(3-chloropropyl)dimethylsilane is unique due to its specific chloropropyl group, which enhances its reactivity compared to simpler silanes. This feature allows it to effectively participate in more complex reactions and applications involving surface modification and polymer synthesis.

Catalytic and Non-Catalytic Synthesis Approaches

Chloro(3-chloropropyl)dimethylsilane synthesis typically involves catalyzed reactions that facilitate the formation of silicon-carbon bonds. These reactions predominantly rely on hydrosilylation processes, which represent one of the most versatile methods in organosilicon chemistry.

Platinum-Based Catalysis

Among the most effective catalysts for synthesizing chloro(3-chloropropyl)dimethylsilane are platinum-based complexes. The reaction typically employs chlorodimethylsilane as a starting material in combination with appropriate chlorinated alkenes.

A significant approach uses dichloro dicyclopentadiene-platinum(II) as a catalyst. In this synthesis pathway, 23.7 grams (0.25 mole) of chlorodimethylsilane is treated with the catalyst at 37°C, followed by continued reaction at 50°C for approximately 3 hours. This method yields about 18.1 grams of chloro(3-chloropropyl)dimethylsilane, representing a yield of approximately 42%.

Iridium-Based Catalysis

Another effective catalytic system employs iridium complexes, specifically two-μ-chlorine two [(ring-1C,5C-diene)iridium(I)]. In this approach, 3.0 milligrams (4.5 × 10⁻⁶ mole) of the catalyst is used alongside 1,5-cyclooctadiene. The reaction occurs under controlled temperature conditions of 37-45°C with chlorodimethylsilane (23.7 grams, 0.25 mole). This method demonstrates superior efficiency, producing 40.8 grams of chloro(3-chloropropyl)dimethylsilane, which corresponds to a 95% yield based on the silane starting material.

Table 1: Comparison of Catalytic Systems for Chloro(3-chloropropyl)dimethylsilane Synthesis

| Catalyst | Reaction Temperature | Reaction Time | Yield (%) |

|---|---|---|---|

| Two-μ-chlorine two [(ring-1C,5C-diene)iridium(I)] | 37-45°C | ~1.5-2.5 hours | 95 |

| Dichloro Dicyclopentadiene(DCPD)-platinum(II) | 37-50°C | ~3 hours | 42 |

| Chloroplatinic acid with tributylamine | 65-75°C | ~1.5-2 hours | 73-76* |

*Note: Yield reported for related 3-chloropropyltrichlorosilane synthesis

Patented Processes and Industrial Scalability

Trichlorosilane-Based Synthesis

Several patented processes describe industrial-scale methods for producing chloro(3-chloropropyl)dimethylsilane and related compounds. A noteworthy approach involves the conversion of trichlorosilane with allylchloride (chloropropene) in the presence of specific hydrosilylation catalysts.

Patent CN1040538C outlines a preparation method for 3-chloropropyl trichlorosilane using trichlorosilane and chloropropene as raw materials. The optimal molar ratio of trichlorosilane to chloropropene ranges from 1.0:1.1 to 1.0:1.5. This process employs a catalyst system comprising chloroplatinic acid, n-tributylamine, and either n-tripropylamine or N,N-dimethylbenzylamine, with molar ratios of 1.0:0.5 to 1.0:1.0.

The solutions used for catalysis include cyclohexanone, isopropyl alcohol, tetrahydrofuran, or ethylene glycol monomethyl ether. The silicon-hydrogen addition reaction proceeds rapidly at room temperature, yielding 3-chloropropyl trichlorosilane with yields between 70-76%.

Patent US4584395A describes a similar approach but emphasizes the importance of using specific hydrosilylation catalysts. This patent highlights that the methodology results in high yields with reduced production of unwanted silicon-containing side products.

Scale-Up Considerations

Industrial-scale production requires careful control of several parameters:

Table 2: Critical Parameters for Industrial-Scale Synthesis

| Parameter | Optimal Range | Impact on Process |

|---|---|---|

| Molar ratio (trichlorosilane:chloropropene) | 1.0:1.1 to 1.0:1.5 | Higher ratios increase side product formation |

| Catalyst concentration | 10⁻⁴ to 10⁻⁶ mol ratio (catalyst:silane) | Higher concentrations accelerate reaction but increase costs |

| Reaction temperature | 65-75°C | Higher temperatures can reduce selectivity |

| End temperature | 80-90°C | Critical for completion of reaction |

One notable embodiment from Patent CN1040538C demonstrates the industrial viability of this process. Using 542g (4.0 mol) of trichlorosilane and 337g (4.4 mol) of propenyl chloride, with chloroplatinic acid and tributylamine as catalysts, the process achieved a 73% yield of 3-chloropropyl trichlorosilane after distillation.

Green Chemistry and Sustainable Synthesis

Cobalt-Based Catalytic Systems

Recent advancements in green chemistry have established cobalt-based catalytic systems as viable alternatives to traditional platinum catalysts for organosilicon synthesis. A notable development is the use of [Co(OAc)(H2O)2(tpy)]OAc (cat-1) and related cobalt catalysts for the synthesis of alkoxysilanes coupled with hydrogen production.

This approach offers several sustainability advantages:

- The catalyst is air and moisture stable

- It can be prepared from industrially available starting materials

- It enables the concurrent production of green hydrogen

The reaction proceeds via a dehydrogenative coupling mechanism followed by hydrosilylation, allowing for a one-pot synthesis of various silicon compounds with high atom economy.

Solvent-Free Approaches

Solvent-free synthetic methods represent another significant advancement in sustainable production of organosilicon compounds. These approaches eliminate the need for potentially hazardous solvents, resulting in reduced waste generation and environmental impact.

For related organosilicon structures, a solvent-free and efficient synthesis methodology has been developed that fulfills most criteria of green chemistry. While not directly applied to chloro(3-chloropropyl)dimethylsilane yet, these principles could potentially be adapted for more sustainable production of this compound.

Eco-friendly Precursors

The development of eco-friendly silicon precursors has gained significant attention. Researchers have explored using agricultural waste, such as rice hulls and sugarcane bagasse, as renewable sources of silica. When combined with appropriate functionalization steps, these bio-derived silica materials could potentially serve as precursors for various organosilicon compounds.

Table 3: Sustainability Metrics for Different Synthesis Approaches

| Synthesis Method | E-Factor (waste/product) | Atom Economy (%) | Energy Requirements | Catalyst Recovery |

|---|---|---|---|---|

| Pt-catalyzed conventional | Medium | 70-75 | High | Limited |

| Co-catalyzed with H₂ production | Low | >80 | Medium | Good |

| Solvent-free approaches | Very low | >85 | Low | Excellent |

Role of Solvent Systems and Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the synthesis of chloro(3-chloropropyl)dimethylsilane. Common solvents employed include:

- Isopropyl alcohol: Facilitates catalyst dissolution and stabilization

- Toluene: Used in workup procedures and catalyst recovery

- Xylene: Employed in high-temperature reactions

- Tetrahydrofuran: Provides good solubility for both organic and silane components

Research has demonstrated that protic solvents, particularly alcohols, play a dual role in these reactions - acting both as solvents and potential reactants in dehydrogenative coupling steps.

Temperature Control

Temperature management is crucial for obtaining optimal yields and selectivity:

- Initiation temperatures: Typically between 25-40°C

- Reaction temperatures: Maintained between 65-75°C during charge period

- Completion temperatures: 80-90°C

Careful temperature control is essential for preventing side reactions and ensuring high selectivity. For instance, in the synthesis described in Patent CN1040538C, the reaction temperature is maintained at approximately 70°C during the feed stage, with the final temperature reaching 82-83°C.

Water Content Control

The water content in reaction media can dramatically affect the selectivity between hydroalkoxysilylation and hydrosilylation products. Research on related silicon compounds has demonstrated that selectivity can be fully controlled by varying the alcohol/water ratio.

Catalyst Systems

The choice of catalyst significantly influences reaction conditions:

- Platinum catalysts typically require higher temperatures (50-80°C)

- Iridium complexes allow for milder conditions (37-45°C)

- Cobalt catalysts can operate effectively at room temperature to 50°C

Chloro(3-chloropropyl)dimethylsilane exhibits distinctive nucleophilic substitution behavior at both its silicon center and terminal chloroalkyl position [5]. The compound contains two electrophilic sites susceptible to nucleophilic attack: the silicon-chlorine bond and the carbon-chlorine bond in the propyl chain [4]. Research demonstrates that nucleophilic substitution at the silicon center proceeds through a mechanism that differs significantly from carbon-centered reactions [23].

The silicon center in chloro(3-chloropropyl)dimethylsilane undergoes nucleophilic substitution with retention of configuration rather than the inversion typically observed at carbon centers [26]. This retention mechanism involves nucleophilic assistance by coordinating solvents such as hexamethylphosphoric triamide, dimethyl sulfoxide, or dimethylformamide [19] [26]. The reaction is controlled by entropy of activation rather than enthalpy, distinguishing it from conventional carbon-centered substitution reactions [26].

Kinetic studies reveal that the substitution reaction follows a bimolecular mechanism where both bond breaking and bond forming occur simultaneously [22]. The nucleophile approaches the silicon center along an axial trajectory in a trigonal bipyramidal geometry, with the chloride occupying the opposing axial position [23]. This mechanism contrasts with carbon-centered reactions where backside attack leads to inversion of stereochemistry [21].

| Nucleophile Type | Reaction Rate Constant (M⁻¹s⁻¹) | Stereochemical Outcome | Reference |

|---|---|---|---|

| Hydroxide ion | 2.4 × 10⁻² | Retention | [26] |

| Methoxide ion | 1.8 × 10⁻² | Retention | [26] |

| Fluoride ion | 4.9 × 10⁻¹ | Inversion | [23] |

| Acetate ion | 3.1 × 10⁻³ | Retention | [26] |

The terminal chloroalkyl group exhibits conventional nucleophilic substitution behavior following standard carbon-centered mechanisms . Primary alkyl halides undergo nucleophilic substitution through a concerted mechanism with inversion of configuration at the carbon center [21]. The reaction rate depends on both nucleophile concentration and substrate concentration, confirming second-order kinetics [25].

Electronic factors significantly influence substitution rates at both reactive sites [35]. Electron-withdrawing groups attached to silicon increase the electrophilicity of the silicon center, accelerating nucleophilic attack [17]. Conversely, steric hindrance around the silicon atom reduces reaction rates by impeding nucleophile approach [35].

Hydrolysis-Condensation Dynamics

The hydrolysis of chloro(3-chloropropyl)dimethylsilane proceeds through a complex series of reactions involving both the silicon-chlorine bond and subsequent condensation processes [4] [15]. Initial hydrolysis occurs rapidly in the presence of water, forming silanol intermediates that undergo further condensation to produce oligomeric species [16] [17].

The hydrolysis mechanism varies significantly with solution conditions [17]. Under acidic conditions, the silicon-chlorine bond is first protonated in a rapid pre-equilibrium step, making the silicon center more electrophilic [20]. Water then attacks the activated silicon center through a nucleophilic substitution mechanism [16]. This process exhibits first-order dependence on both silane concentration and water concentration [17].

In alkaline media, hydroxide ions directly attack the silicon center without prior protonation [17] [20]. The reaction follows a different kinetic profile with enhanced reaction rates compared to neutral conditions [17]. Computational studies using density functional theory methods confirm that alkaline hydrolysis proceeds through a mechanism involving nucleophilic attack by deprotonated species [20].

| Reaction Conditions | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) | Mechanism | |

|---|---|---|---|---|

| Acidic (pH 2.0) | 1.2 × 10⁻³ | 45.2 | Protonation-activation | [17] |

| Neutral (pH 7.0) | 3.8 × 10⁻⁴ | 52.1 | Direct nucleophilic attack | [17] |

| Alkaline (pH 12.0) | 2.4 × 10⁻² | 33.2 | Hydroxide attack | [17] |

Following initial hydrolysis, the resulting silanol groups undergo condensation reactions to form siloxane bonds [15] [16]. Two primary condensation pathways operate simultaneously: alcohol-producing condensation between silanol and remaining chlorosilane groups, and water-producing condensation between adjacent silanol groups [16]. The degree of polymerization depends on the water-to-silane ratio and reaction conditions [17].

The condensation process exhibits complex kinetics influenced by multiple factors including water concentration, temperature, and catalyst presence [18]. Higher water concentrations favor extensive hydrolysis but may inhibit condensation by diluting reactive species [17]. Temperature effects follow Arrhenius behavior with activation energies ranging from 25 to 55 kilojoules per mole depending on specific reaction conditions [17].

Oligomerization studies demonstrate that chloro(3-chloropropyl)dimethylsilane forms linear, branched, and cyclic structures depending on reaction parameters [17]. Low water concentrations promote formation of cyclic oligomers, while excess water leads to linear chain formation [15]. The organic substituents significantly influence oligomer structure by providing steric hindrance that affects condensation selectivity [16].

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions of chloro(3-chloropropyl)dimethylsilane have emerged as powerful synthetic tools for carbon-carbon and carbon-heteroatom bond formation [10] [13]. The silicon-chlorine bond in this compound can participate in transition metal-catalyzed processes, although it requires specialized conditions due to the high bond strength of silicon-chlorine bonds [13].

Palladium-catalyzed cross-coupling represents the most extensively studied metal-catalyzed transformation of chlorosilanes [13]. Using palladium catalysts supported by specific phosphine ligands such as DrewPhos, chloro(3-chloropropyl)dimethylsilane undergoes alkylation with primary and secondary alkyl-magnesium halides [13]. This formal silyl-Kumada reaction overcomes the inherent challenge of activating the strong silicon-chlorine bond with a bond dissociation energy of 113 kilocalories per mole [13].

The palladium-catalyzed process exhibits remarkable selectivity for silicon-chlorine bond activation over carbon-chlorine bond activation in the propyl chain [13]. This selectivity enables preservation of the terminal chloroalkyl functionality for subsequent transformations [13]. Reaction conditions typically require elevated temperatures and carefully optimized ligand systems to achieve efficient turnover [13].

| Catalyst System | Substrate Scope | Yield Range (%) | Functional Group Tolerance | |

|---|---|---|---|---|

| Palladium/DrewPhos | Primary alkyl-MgX | 75-92 | Alkyl halides, ethers | [13] |

| Palladium/DrewPhos | Secondary alkyl-MgX | 68-85 | Esters, protected amines | [13] |

| Cobalt/DMCyDA | Aryl boronates | 61-74 | Heterocycles, nitriles | [10] |

Cobalt-catalyzed cross-coupling provides an alternative approach for carbon-carbon bond formation [10]. Cobalt complexes with trans-dimethylcyclohexane-1,2-diamine ligands catalyze the coupling of aryl boronic esters with alkyl electrophiles [10]. These reactions proceed through radical intermediates, as evidenced by radical clock experiments that demonstrate the formation of electrophile-derived radicals during catalysis [10].

The mechanism of cobalt-catalyzed cross-coupling involves single-electron transfer processes that generate carbon-centered radicals [10]. These radicals undergo rapid coupling with organometallic nucleophiles before competing side reactions can occur [10]. The use of reducing agents such as metallic manganese facilitates catalyst turnover by maintaining the cobalt center in its active oxidation state [10].

Platinum and other transition metals have shown limited success in chlorosilane cross-coupling applications [13]. The high bond strength and unique electronic properties of silicon-chlorine bonds require specialized catalyst designs that remain under active investigation [13]. Recent advances in ligand development and mechanistic understanding continue to expand the scope of metal-catalyzed chlorosilane transformations [10].

Radical-Mediated Functionalization Pathways

Radical-mediated functionalization of chloro(3-chloropropyl)dimethylsilane occurs through multiple mechanistic pathways involving both the silicon center and the organic substituents [11] [12]. These processes enable selective modification of the compound under mild conditions that avoid harsh reagents or extreme temperatures [11].

The silicon-chlorine bond undergoes homolytic cleavage under photochemical or thermal conditions to generate silyl radicals [12]. These reactive intermediates participate in various radical chain processes including hydrogen atom transfer, radical addition to unsaturated systems, and radical coupling reactions [11]. The stability of silyl radicals depends on the electronic and steric properties of substituents attached to the silicon center [12].

Gas-phase studies of organosilane radical cations reveal two major reaction pathways: hydrogen transfer and trimethylsilyl group transfer [12]. The branching ratio between these pathways depends on the nature of both the silicon-containing species and the radical acceptor [12]. Deprotonation reactions of ionized organosilanes occur efficiently in the gas phase when strong nitrogen bases are employed, providing a route to silylated radical species [12].

| Radical Generation Method | Activation Energy (kJ/mol) | Primary Products | Selectivity (%) | |

|---|---|---|---|---|

| Photochemical (UV) | 285 | Silyl radicals | 78 | [12] |

| Thermal decomposition | 312 | Mixed radicals | 45 | [12] |

| Chemical reduction | 198 | Organyl radicals | 82 | [11] |

Radical-mediated carbon-hydrogen functionalization reactions provide access to complex molecular architectures through selective bond formation [11]. These transformations often proceed through radical chain mechanisms involving initiation, propagation, and termination steps [11]. The initiation step generates radical species through thermal or photochemical cleavage of weak bonds in specialized reagents [11].

Copper-catalyzed radical functionalization employs oxidative conditions to generate carbon-centered radicals that undergo coupling with nucleophilic partners [11]. These reactions utilize reagents such as fluoroalkylsulfonyl compounds to promote hydrogen atom transfer from carbon-hydrogen bonds [11]. The resulting carbon radicals then participate in bond-forming reactions with various electrophiles [11].

Recent developments in radical-mediated functionalization include the use of decatungstate photocatalysis for selective carbon-hydrogen activation [11]. This approach enables site-selective functionalization of unactivated aliphatic carbon-hydrogen bonds under mild conditions [11]. The high selectivity arises from the specific electronic requirements for hydrogen atom transfer to the photogenerated radical species [11].

Silane Coupling Agents in Composite Materials

Chloro(3-chloropropyl)dimethylsilane functions as a highly effective silane coupling agent in composite material production, serving as a molecular bridge between organic polymers and inorganic substrates [1] [2]. The compound enhances adhesion between organic and inorganic phases through a well-established hydrolysis-condensation mechanism that forms stable covalent bonds at the interface [3] [4].

The silane coupling mechanism involves four sequential steps that may occur simultaneously after initial hydrolysis. Initially, the chloro group undergoes hydrolysis in the presence of moisture to form silanol-containing species. Condensation to oligomers follows, creating reactive intermediates that hydrogen bond with hydroxyl groups on the substrate surface. Finally, during drying or curing, covalent linkages form with the substrate through siloxane bond formation with concomitant loss of water [5] [6].

In composite materials, the compound demonstrates exceptional performance in construction and automotive industries where fiber-reinforced plastics require superior interfacial bonding [2] [7]. The coupling agent treatment provides better bonding of fillers to the polymer matrix, improved mixing characteristics, and enhanced resistance to environmental degradation [3]. Research has shown that silane coupling agents can increase pullout energy by up to 83.5% in fiber-reinforced cementitious composites, shifting the failure mode from interfacial debonding to matrix cracking [8].

The effectiveness of Chloro(3-chloropropyl)dimethylsilane in composite applications is attributed to its unique molecular structure, which combines reactive chloro functionality with dimethylsilane groups. This configuration allows for controlled reactivity while maintaining compatibility with both organic and inorganic phases. The compound forms stable siloxane bonds with inorganic substrates while the organic portion provides compatibility with polymer matrices [9] [10].

Surface Modification of Inorganic Substrates

Chloro(3-chloropropyl)dimethylsilane serves as a versatile surface modifier for various inorganic substrates, including glass, metals, and ceramics [2] [7]. The compound's ability to alter surface properties stems from its capacity to form self-assembled monolayers through covalent attachment to substrate surfaces containing hydroxyl groups [11] [12].

The surface modification process involves the formation of stable siloxane bonds between the silane and substrate surface hydroxyls. The reaction proceeds through nucleophilic attack of surface hydroxyl groups on the silicon center, resulting in the formation of Si-O-substrate bonds with liberation of hydrogen chloride. This mechanism is particularly effective on silica-based surfaces, where abundant silanol groups provide numerous reaction sites [13] [14].

Surface energy modification represents one of the most significant applications of this compound. Treated surfaces exhibit dramatic changes in wettability, with water contact angles increasing from less than 90° to values exceeding 100-130° [11] [14]. This hydrophobic transformation is accompanied by a substantial reduction in surface energy from values above 40 millinewtons per meter to less than 25 millinewtons per meter [12] [15].

The compound demonstrates excellent reactivity with various inorganic substrates. Glass surfaces show exceptional compatibility, forming Si-O-Si covalent bonds that provide durable surface modification. Silicon and silicon dioxide substrates exhibit similar excellent reactivity, making the compound valuable for semiconductor and microelectronics applications [16] [17]. Metal oxides, including alumina and titania, show good to excellent reactivity, forming Si-O-M coordination bonds that enhance surface properties [10] [18].

Adhesive and Sealant Formulation

In adhesive and sealant applications, Chloro(3-chloropropyl)dimethylsilane plays a crucial role as an adhesion promoter, significantly improving bonding strength and durability [2] [7]. The compound's bifunctional nature allows it to form chemical bridges between adhesive formulations and substrate surfaces, resulting in superior performance compared to purely mechanical adhesion [3] [19].

The adhesion promotion mechanism involves the formation of covalent bonds between the silane and both the substrate and the adhesive matrix. The chloro group provides reactivity toward substrate surfaces, while the dimethylsilyl portion offers compatibility with various polymer systems. This dual functionality enables the formation of interpenetrating networks that enhance adhesive performance [20] [21].

Research has demonstrated that silane-enhanced adhesives exhibit superior resistance to environmental conditions, including moisture, temperature extremes, and chemical exposure. The reputation of silane-enhanced sealants in aerospace, automotive, and construction industries is built upon their ability to form durable bonds that withstand exposure to heat, ultraviolet radiation, humidity, and water [3] [22].

The compound's effectiveness in sealant formulations is particularly notable in applications requiring long-term durability. Silane-modified sealants show improved resistance to moisture attack, longer service life, and greater temperature and chemical resistance compared to conventional formulations [3] [23]. The formation of stable siloxane bonds at the adhesive-substrate interface prevents bond degradation under service conditions.

Electronics and Semiconductor Surface Engineering

Chloro(3-chloropropyl)dimethylsilane finds extensive application in electronics and semiconductor surface engineering, where precise control of surface properties is essential for device performance [7] [16]. The compound's ability to form uniform, stable surface modifications makes it valuable for various microelectronic applications.

In semiconductor manufacturing, the compound serves multiple functions including surface treatment, adhesion promotion, and protective coating formation. Silane coupling agents are used to react with silicon atoms on semiconductor surfaces, forming stable protective layers that prevent corrosion and contamination while improving wettability and adhesion for subsequent processing steps [16] [24].

The compound's application in semiconductor surface engineering extends to the modification of silicon dioxide interfaces, where it enhances the bonding between organic materials and inorganic substrates. This is particularly important in packaging applications where polymer overlayers must adhere strongly to oxide surfaces [25] [26]. The resulting interfaces demonstrate improved mechanical properties and enhanced resistance to environmental stress.

Surface functionalization using Chloro(3-chloropropyl)dimethylsilane enables the creation of tailored surface properties for specific electronic applications. The compound can alter surface energy, reduce interfacial trap states, and improve the performance of organic semiconductor devices [27] [28]. Research has shown that silane-functionalized surfaces can serve as effective scaffolds for organic semiconductor thin film formation, maintaining proper molecular orientation while providing enhanced electrical characteristics.

The compound's role in electronics extends to the formation of self-assembled monolayers for sensor applications and surface passivation. These monolayers provide controllable surface chemistry that can be further functionalized for specific applications, including biosensors and chemical sensors [29] [30]. The stability and uniformity of these layers make them suitable for demanding electronic applications where consistent performance is critical.

| Property | Untreated Surface | Treated Surface | Improvement Factor |

|---|---|---|---|

| Hydrophobicity | Hydrophilic | Hydrophobic | Complete reversal |

| Adhesion Strength | Poor to moderate | Significantly enhanced | 2-5x increase |

| Chemical Resistance | Limited | Improved | 3-4x improvement |

| Thermal Stability | Variable | Enhanced | 1.5-2x enhancement |

| Surface Energy | High (>40 mN/m) | Reduced (<25 mN/m) | 40-60% reduction |

| Contact Angle (Water) | <90° | >90° (typically 100-130°) | 20-50% increase |

| Substrate Type | Reactivity | Bond Formation | Typical Applications |

|---|---|---|---|

| Glass | Excellent | Si-O-Si covalent bonds | Fiber reinforcement, coatings |

| Silicon/Silicon Dioxide | Excellent | Si-O-Si siloxane linkages | Semiconductor processing |

| Metal Oxides (Al₂O₃, TiO₂) | Good to Excellent | Si-O-M coordination bonds | Catalyst supports, sensors |

| Ceramics | Good | Si-O-ceramic bonds | Advanced composites |

| Concrete/Cement | Moderate to Good | Si-O-Ca interactions | Protective coatings |

| Natural Minerals | Variable | Surface-dependent | Specialty treatments |

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive